4'-Hydroxy Toremifene-d6 is a deuterated derivative of Toremifene, a selective estrogen receptor modulator primarily used in the treatment of breast cancer. The compound is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for detailed metabolic studies. This modification is particularly useful in pharmacokinetic research and drug development, as it aids in tracking the compound's behavior in biological systems.
4'-Hydroxy Toremifene-d6 is synthesized from Toremifene, which itself is derived from stilbene compounds. The synthesis involves replacing certain hydrogen atoms with deuterium to create a stable isotopic form that can be used in research applications.
This compound falls under the category of selective estrogen receptor modulators and is classified as a deuterated organic compound. Its molecular formula is , and it has a molecular weight of approximately 428.0 g/mol.
The synthesis of 4'-Hydroxy Toremifene-d6 typically involves several steps:
The molecular structure of 4'-Hydroxy Toremifene-d6 can be described by its IUPAC name: 4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-2-phenylbut-1-enyl]phenol.
4'-Hydroxy Toremifene-d6 can undergo various chemical reactions:
The mechanism of action of 4'-Hydroxy Toremifene-d6 involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it binds to estrogen receptors (specifically estrogen receptor alpha and beta), modulating their activity either by mimicking or blocking estrogen's effects depending on the tissue type involved.
4'-Hydroxy Toremifene-d6 has several important applications:
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2